N-(2,4-dichlorophenyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(2,4-dichlorophenyl)-4-(trifluoromethyl)benzamide is an organic compound that features a benzamide core with two distinct substituents: a dichlorophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-(trifluoromethyl)benzoic acid with an appropriate amine, such as 2,4-dichloroaniline, under dehydrating conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride, which facilitates the formation of the amide bond.
Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the positions of the dichlorophenyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation: Oxidized derivatives, potentially including carboxylic acids or ketones.
Reduction: Reduced derivatives, such as amines or alcohols.
Hydrolysis: The corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2,4-dichlorophenyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(2,4-dichlorophenyl)-4-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact mechanism of action can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(2,4-dichlorophenyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
N-(2,4-dichlorophenyl)-4-nitrobenzamide: Similar structure but with a nitro group instead of a trifluoromethyl group.
Uniqueness
N-(2,4-dichlorophenyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-10-5-6-12(11(16)7-10)20-13(21)8-1-3-9(4-2-8)14(17,18)19/h1-7H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYPTULGDQEDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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